5-methoxy-6-methylpyridin-3-olhydrochloride
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Overview
Description
5-methoxy-6-methylpyridin-3-ol hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a methoxy group at the 5-position, a methyl group at the 6-position, and a hydroxyl group at the 3-position of the pyridine ring, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-6-methylpyridin-3-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxypyridine and 6-methylpyridine.
Methoxylation: The methoxy group is introduced at the 5-position of the pyridine ring using a methoxylation reaction, often involving methanol and a suitable catalyst.
Methylation: The methyl group is introduced at the 6-position through a methylation reaction, which can be achieved using methyl iodide and a base such as potassium carbonate.
Hydroxylation: The hydroxyl group is introduced at the 3-position using a hydroxylation reaction, typically involving a hydroxylating agent such as hydrogen peroxide.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 5-methoxy-6-methylpyridin-3-ol hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-6-methylpyridin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydropyridines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Dihydropyridines
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
5-methoxy-6-methylpyridin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-methoxy-6-methylpyridin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxypyridine
- 6-methylpyridine
- 3-hydroxypyridine
Comparison
Compared to similar compounds, 5-methoxy-6-methylpyridin-3-ol hydrochloride is unique due to the presence of multiple functional groups on the pyridine ring, which enhances its reactivity and potential applications. The combination of methoxy, methyl, and hydroxyl groups provides a versatile platform for further chemical modifications and the development of new derivatives with improved properties.
Biological Activity
5-Methoxy-6-methylpyridin-3-ol hydrochloride is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by a methoxy group at the 5-position, a methyl group at the 6-position, and a hydroxyl group at the 3-position of the pyridine ring. The hydrochloride form enhances its solubility, making it suitable for various biological applications. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic properties.
The chemical structure of 5-methoxy-6-methylpyridin-3-ol hydrochloride can be represented as follows:
This compound is synthesized through a series of reactions involving methoxylation, methylation, and hydroxylation, followed by hydrochloride formation to enhance solubility and stability in biological systems.
Antimicrobial Activity
Research indicates that 5-methoxy-6-methylpyridin-3-ol hydrochloride exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Table 1: Antimicrobial Activity of 5-Methoxy-6-Methylpyridin-3-Ol Hydrochloride
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. It has shown selective toxicity towards cancer cells while exhibiting minimal cytotoxicity to normal cells.
Case Study: In Vitro Anticancer Activity
In a study involving human breast cancer cell lines (MCF-7), treatment with 5-methoxy-6-methylpyridin-3-ol hydrochloride resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to bind to enzymes involved in metabolic pathways, thereby modulating their activity. For instance, it may inhibit enzymes that are crucial for cancer cell proliferation or bacterial growth.
Enzyme Interaction
Research has indicated that 5-methoxy-6-methylpyridin-3-ol hydrochloride can inhibit certain kinases involved in signaling pathways related to cell survival and proliferation. This inhibition leads to reduced cellular growth and increased apoptosis in cancer cells.
Comparison with Similar Compounds
When compared to other pyridine derivatives such as 5-methoxypyridine and 6-methylpyridine, 5-methoxy-6-methylpyridin-3-ol hydrochloride exhibits enhanced biological activity due to the synergistic effects of its functional groups.
Table 2: Comparison of Biological Activities
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
5-Methoxy-6-methylpyridin-3-ol HCl | High | Moderate |
5-Methoxypyridine | Moderate | Low |
6-Methylpyridine | Low | Low |
Properties
IUPAC Name |
5-methoxy-6-methylpyridin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c1-5-7(10-2)3-6(9)4-8-5;/h3-4,9H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCJPYQYNBDOPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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